1,1-Dichloro-1,2,2,2-tetradeuterioethane

Description

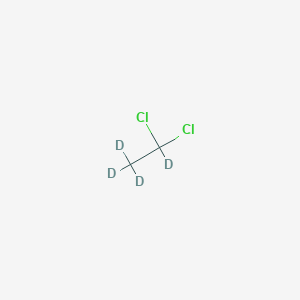

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-1,2,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Deuterium Labeling in Mechanistic Organic Chemistry

Deuterium (B1214612) labeling is a powerful technique for investigating the pathways and mechanisms of chemical reactions. By selectively replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction, providing direct evidence for proposed mechanistic steps. synmr.insimsonpharma.com

The most significant application of deuterium labeling is in the study of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Because deuterium is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. libretexts.org

Observing a "primary" KIE (typically where kH/kD > 1) provides strong evidence that the C-H bond is being broken in the slowest step of the reaction. libretexts.org The magnitude of the KIE can also offer insights into the geometry of the transition state. Conversely, the absence of a KIE can help to rule out proposed mechanisms. "Secondary" KIEs, where the substituted hydrogen is not directly involved in bond breaking, can also provide information about changes in hybridization at a carbon atom during the reaction. libretexts.org

Rationale for Isotopic Substitution in Haloalkane Systems

Strategies for Site-Selective Deuteration

Site-selective methods are designed to introduce deuterium atoms at specific positions within a molecule, offering a high degree of control over the final isotopically labeled structure.

Organocatalytic Approaches for Deuterated Ethane (B1197151) Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for isotopic labeling under mild conditions. While direct organocatalytic deuteration of a halogenated alkane like 1,1-dichloroethane (B41102) can be challenging, a plausible route involves the deuteration of a precursor molecule. For instance, N-heterocyclic carbenes (NHCs) are known to catalyze the hydrogen-deuterium exchange at the formyl C-H bond of aldehydes. researchgate.netgoogle.com

A hypothetical pathway to this compound could begin with a deuterated aldehyde. This aldehyde can then be converted to the target molecule through subsequent reduction and halogenation steps. Another approach involves the organocatalytic deuteration of ketones at the α-position using deuterium oxide (D₂O) as the deuterium source, which could then be transformed into the desired halogenated ethane derivative. researchgate.net

Electrochemical Dehalogenative Deuteration Techniques

Electrochemical methods offer a green and highly efficient alternative for synthesizing deuterated compounds by avoiding harsh reagents. oaepublish.com Dehalogenative deuteration is a particularly attractive strategy where a carbon-halogen bond is reductively cleaved and replaced with a carbon-deuterium bond. researchgate.net This technique typically uses heavy water (D₂O) as an inexpensive and readily available deuterium source. researchgate.net

To synthesize this compound, a suitable precursor would be 1,1,1-trichloro-2,2,2-trideuterioethane (D₃C-CCl₃). Through a controlled electrochemical reduction, one of the C-Cl bonds on the first carbon can be selectively replaced by a deuterium atom. The process is carried out in an electrochemical cell, often using a lead or graphite cathode, with D₂O providing the deuterium. This method is noted for its high functional group tolerance and excellent levels of deuterium incorporation. nih.govnih.gov

Table 1: Representative Conditions for Electrochemical Dehalogenative Deuteration

| Parameter | Condition |

|---|---|

| Precursor | Polychlorinated Alkane (e.g., R-CCl₃) |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Cathode | Lead (Pb) or Graphite Felt |

| Anode | Platinum (Pt) or Carbon Felt |

| Solvent | Dimethylformamide (DMF) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (ⁿBu₄NBF₄) |

| Key Advantage | High site-selectivity and avoids stoichiometric metal reductants. |

Metal-Catalyzed Deuterium Incorporation Methods

Transition metal catalysts, particularly those based on palladium, iridium, platinum, and rhodium, are highly effective for deuterium incorporation. osaka-u.ac.jpresearchgate.net These methods can be broadly categorized into two pathways: direct hydrogen-deuterium (H/D) exchange and deuterodehalogenation.

In a direct H/D exchange, a metal catalyst activates a C-H bond, allowing for the exchange of hydrogen with deuterium from a source like D₂ gas or D₂O. researchgate.netnih.govrsc.org For the synthesis of D₃C-CDCl₂, one could start with 1,1-dichloro-2,2,2-trideuterioethane (D₃C-CHCl₂) and use a suitable catalyst to exchange the remaining hydrogen on the first carbon.

Alternatively, metal-catalyzed deuterodehalogenation offers a more controlled approach. researchgate.net Similar to the electrochemical method, this strategy would involve the reduction of a precursor like 1,1,1-trichloro-2,2,2-trideuterioethane (D₃C-CCl₃). Catalysts such as palladium on carbon (Pd/C) are effective for this transformation, using D₂ gas or other deuterium donors. nih.gov

Table 2: Comparison of Metal-Catalyzed Deuteration Approaches

| Method | Precursor Example | Catalyst Example | Deuterium Source |

|---|---|---|---|

| H/D Exchange | D₃C-CHCl₂ | Iridium Pincer Complex | D₂O |

| Deuterodehalogenation | D₃C-CCl₃ | Palladium on Carbon (Pd/C) | D₂ Gas |

Deuteration via Isotopic Exchange and Precursor Routes

These methods rely on the inherent reactivity of certain C-H bonds or the construction of the molecule from already deuterated building blocks.

Base-Mediated H/D Exchange Pathways in Halogenated Alkanes

Hydrogen-deuterium exchange can be facilitated by bases, particularly for C-H bonds that are sufficiently acidic. wikipedia.org In the case of a potential precursor like 1,1-dichloro-2,2,2-trideuterioethane (D₃C-CHCl₂), the hydrogen atom on the first carbon is rendered acidic by the electron-withdrawing effect of the two adjacent chlorine atoms.

This enhanced acidity allows for deprotonation by a suitable base, such as sodium deuteroxide (NaOD), to form a carbanion intermediate. Subsequent quenching of this carbanion with heavy water (D₂O) results in the incorporation of a deuterium atom at that position, yielding the final product, D₃C-CDCl₂. This method is often cost-effective and straightforward, relying on the chemical properties of the substrate. nih.govresearchgate.net

Hydrolysis of Organometallic Intermediates with Deuterium Oxide

A classic and highly reliable method for introducing a deuterium atom at a specific site is through the quenching of an organometallic intermediate with D₂O. This synthetic route involves first creating a carbon-metal bond at the desired position, followed by hydrolysis with a deuterium source.

To synthesize this compound, a precursor such as 1-bromo-1,1-dichloro-2,2,2-trideuterioethane (D₃C-CBrCl₂) could be used. This compound would be reacted with a metal, typically magnesium, to form a Grignard reagent (D₃C-C(MgBr)Cl₂). The subsequent addition of heavy water (D₂O) to this organometallic intermediate cleaves the carbon-magnesium bond and introduces a deuterium atom, affording the target molecule with high isotopic purity.

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kie

Theoretical Foundations of Kinetic Isotope Effects in Deuterated Systems

The kinetic isotope effect is a quantum mechanical phenomenon that arises from the mass difference between isotopes. wikipedia.org This mass difference has a significant impact on the vibrational energy of chemical bonds, which in turn affects the activation energy required for a reaction to proceed. princeton.edu

A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy known as the zero-point energy (ZPE). baranlab.org The ZPE is related to the vibrational frequency of the bond, which is dependent on the masses of the connected atoms. princeton.edu

A bond containing a heavier isotope, such as the carbon-deuterium (C-D) bond in 1,1-Dichloro-1,2,2,2-tetradeuterioethane, has a lower vibrational frequency compared to the corresponding carbon-hydrogen (C-H) bond in 1,1-dichloroethane (B41102). wikipedia.org Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. This means that a C-D bond is stronger and resides in a lower energy well, requiring more energy to be broken. pressbooks.publibretexts.org This difference in ZPE between the reactant's ground state and its transition state is the primary origin of the deuterium (B1214612) kinetic isotope effect. princeton.edu

Transition state theory provides a framework for understanding how differences in zero-point energy affect reaction rates. The theory posits that reactants pass through a high-energy transition state on their way to becoming products. The rate of the reaction is dependent on the concentration of this transition state species.

The difference in activation energy between the reactions of the deuterated and non-deuterated compounds is largely determined by the difference in their ZPEs in the ground state versus the transition state. princeton.edu If the C-H/C-D bond is being broken in the rate-determining step, the vibrational mode corresponding to this bond stretch in the reactant is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu This leads to a significant difference in the activation energies for the two isotopic species.

The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). A kH/kD ratio significantly greater than 1, typically in the range of 6-10 for C-H/C-D bonds, is known as a primary kinetic isotope effect and indicates that the C-H bond is broken in the rate-determining step. wikipedia.org

Primary Kinetic Isotope Effects in C-D Bond Scission Processes

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-limiting step of the reaction. wikipedia.org For a compound like this compound, observing a large kH/kD value provides strong evidence that a C-D bond is being cleaved in the slowest step of the reaction sequence.

Dehalogenation reactions, particularly dehydrochlorination, are fundamental processes for haloalkanes. The study of KIEs in deuterated analogs provides insight into whether the C-H bond is broken concertedly with the C-Cl bond or in a separate step. While specific data for this compound is illustrative, studies on closely related deuterated chloroalkanes provide clear experimental evidence. For instance, the unimolecular elimination of DCl from chemically activated 1,2-dichloroethane-d4 (B128599) showed a significant KIE, supporting the involvement of C-D bond cleavage in the reaction. aip.orgaip.org

Another relevant example is the cytochrome P-450-catalyzed oxidative dehalogenation of 1,1,2,2-tetrachloroethane, which proceeds via hydrogen atom abstraction. The comparison between the deuterated and non-deuterated substrates yielded a large KIE, confirming that the C-H bond cleavage is a key part of the reaction mechanism. nih.gov

Table 1: Primary Kinetic Isotope Effects in Reactions of Deuterated Chloroalkanes

| Reactant (Deuterated) | Reaction Type | kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|

| 1,2-Dichloroethane-d4 | Unimolecular DCl Elimination | 3.5 ± 0.1 | C-D bond cleavage occurs in the rate-determining, four-centered transition state. | aip.org |

| 1,1,2,2-Tetrachloroethane-d2 | Oxidative Dehalogenation | 5.7 - 6.1 | Supports an oxidative mechanism involving C-H bond abstraction in the rate-limiting step. | nih.gov |

The bimolecular elimination (E2) reaction is a classic example where KIE studies are definitive. The E2 mechanism is a single, concerted step where a base removes a proton (or deuteron) from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. pressbooks.publibretexts.org

Because the C-H/C-D bond is broken in the sole, rate-determining step of the E2 reaction, a large primary KIE is expected and observed. pressbooks.pubyoutube.com For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane proceeds 7.11 times faster than the elimination of DBr from its deuterated analog, providing strong evidence for the E2 mechanism. pressbooks.pub Similarly, the reaction of 2-bromopropane (B125204) with sodium ethoxide exhibits a kH/kD of 6.7. libretexts.org The observation of a similarly large KIE in the base-induced elimination of HCl from 1,1-dichloroethane using its deuterated form, this compound, would be compelling evidence for a concerted E2 pathway.

Secondary Kinetic Isotope Effects and Their Mechanistic Implications

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu Despite their smaller magnitude, SKIEs provide valuable information about changes in the bonding environment of the isotopically labeled carbon atom during the reaction.

Secondary KIEs are often categorized by their position relative to the reaction center (α, β, etc.). An α-secondary KIE is observed when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in a solvolysis reaction proceeding through an SN1 mechanism, the carbon bearing the leaving group changes from sp3 hybridization in the reactant to sp2 hybridization in the carbocation intermediate. This change in geometry and bonding affects the vibrational frequencies of the attached C-H/C-D bonds.

The out-of-plane bending vibration of a C-H bond is less constrained in an sp2-hybridized transition state compared to an sp3-hybridized ground state. This leads to a "normal" α-secondary KIE (kH/kD > 1), typically around 1.1 to 1.2. princeton.edu Conversely, a change from sp2 to sp3 hybridization results in an "inverse" KIE (kH/kD < 1), often around 0.8-0.9. princeton.edu Studies on the solvolysis of deuterated substrates, such as 4-t-butylcyclohexyl toluene-p-sulphonates, have shown α-deuterium KIEs ranging from 1.13 to 1.23, consistent with significant carbocation character in the transition state. rsc.org Therefore, measuring the SKIE for reactions of this compound where the C-D bonds are not cleaved can help to elucidate the structure of the transition state.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1-dichloroethane |

| 1,2-dichloroethane-d4 |

| 1,1,2,2-tetrachloroethane |

| 1-bromo-2-phenylethane |

| 1-bromo-2,2-dideuterio-2-phenylethane |

| 2-bromopropane |

| 4-t-butylcyclohexyl toluene-p-sulphonate |

Alpha-Secondary Deuterium Isotope Effects and Hybridization Changes

Alpha-secondary deuterium isotope effects (α-KIEs) are observed when deuterium is substituted for hydrogen at the carbon atom undergoing a change in hybridization, which is the reaction center. princeton.edu In this compound, the dichloromethyl carbon (-CHCl2) is the potential α-carbon.

The magnitude of the α-KIE provides information about the change in the transition state's structure relative to the ground state. Specifically, it is sensitive to changes in the out-of-plane bending vibrational frequencies. princeton.edu

sp³ to sp² Hybridization Change: In reactions where the α-carbon changes from a tetrahedral (sp³) geometry to a trigonal planar (sp²) geometry, such as in SN1 solvolysis or E1 elimination reactions, a normal α-KIE (kH/kD > 1) is typically observed. princeton.edu This is because the C-H out-of-plane bending vibration is sterically more hindered in the sp³ ground state than in the more open sp²-like transition state. The C-D bond, having a lower zero-point energy, experiences a smaller increase in vibrational freedom upon moving to the transition state, resulting in a slower reaction rate for the deuterated compound.

sp² to sp³ Hybridization Change: Conversely, in reactions where the α-carbon transitions from sp² to sp³, an inverse α-KIE (kH/kD < 1) is expected. princeton.edu

| Substrate | Rate Constant (s⁻¹) | α-KIE (kH/kD) | Reaction Type |

|---|---|---|---|

| 1,1-Dichloroethane | kH = 1.2 x 10⁻⁴ | 1.15 | SN1 Solvolysis (Hypothetical) |

| This compound (α-deuteration not specified) | kD = 1.04 x 10⁻⁴ |

This interactive table demonstrates a hypothetical normal alpha-secondary kinetic isotope effect. The value of 1.15 is typical for a reaction involving a change from sp³ to sp² hybridization at the reaction center, suggesting a carbocation-like transition state.

Beta-Secondary Deuterium Isotope Effects and Hyperconjugative Interactions

Beta-secondary deuterium isotope effects (β-KIEs) are observed when deuterium is substituted at the carbon atom adjacent (β-position) to the reaction center. libretexts.org In this compound, the deuterated methyl group (-CD3) is in the β-position to the dichloromethyl carbon.

These effects are primarily attributed to hyperconjugation, which is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. princeton.edu

In reactions that proceed through a carbocation intermediate, such as SN1 or E1 reactions, a positive charge develops on the α-carbon. This positive charge can be stabilized by hyperconjugation from the adjacent C-H bonds. A C-D bond is stronger and less polarizable than a C-H bond, making it a poorer electron donor for hyperconjugation. libretexts.org Consequently, the deuterated compound is less stabilized in the transition state, leading to a slower reaction rate and a normal β-KIE (kH/kD > 1). princeton.edu

The magnitude of the β-KIE can provide insight into the extent of positive charge development in the transition state. Larger β-KIEs suggest a greater degree of carbocationic character.

Below is a hypothetical data table illustrating a β-KIE for an E1 elimination reaction of a chloroethane (B1197429) derivative.

| Substrate | Rate Constant (s⁻¹) | β-KIE (kH/kD) | Reaction Type |

|---|---|---|---|

| 1,1-Dichloroethane | kH = 3.5 x 10⁻⁵ | 1.25 | E1 Elimination (Hypothetical) |

| This compound | kD = 2.8 x 10⁻⁵ |

This interactive table presents a hypothetical normal beta-secondary kinetic isotope effect. A value of 1.25 is significant and indicates substantial positive charge development on the α-carbon in the transition state, which is stabilized by hyperconjugation from the β-C-H/D bonds.

Experimental Methodologies for KIE Determination in Deuterated Ethanes

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the deuterated and non-deuterated substrates. libretexts.org Several experimental techniques can be employed for this purpose.

Competitive Experiments: A common and accurate method involves a competition experiment where a mixture of the deuterated and non-deuterated starting materials is allowed to react. wikipedia.org The relative amounts of the isotopic reactants remaining or the isotopic products formed are then measured at various time points or at the end of the reaction. This method minimizes errors arising from slight variations in reaction conditions between separate experiments.

Analysis of Isotopic Ratios: The isotopic composition of the reactants or products can be determined using various analytical techniques:

Mass Spectrometry (MS): This is a widely used technique to determine the ratio of isotopic molecules by analyzing their mass-to-charge ratio. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and analyzing volatile compounds like chlorinated ethanes. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between and quantify the deuterated and non-deuterated species, especially if the isotopic substitution leads to a change in the chemical shift or coupling constants. nih.gov

Direct Rate Measurements: In some cases, the rates of the two reactions can be measured in separate experiments under identical conditions. This requires careful control of temperature, pressure, and reactant concentrations. The progress of the reaction can be monitored by various techniques, such as:

Spectroscopy: Following the change in absorbance of a reactant or product using UV-Vis or IR spectroscopy.

Chromatography: Taking aliquots of the reaction mixture at different times and analyzing the composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Titration: Monitoring the consumption of a reactant or the formation of an acidic or basic product.

The choice of experimental methodology depends on the specific reaction being studied, the properties of the reactants and products, and the available instrumentation.

Spectroscopic Investigations and Vibrational Analysis of 1,1 Dichloro 1,2,2,2 Tetradeuterioethane

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. For a molecule like 1,1-Dichloro-1,2,2,2-tetradeuterioethane, a combined analysis of both IR and Raman spectra is essential for a complete vibrational assignment. researchgate.net

The replacement of the three methyl protons in 1,1-dichloroethane (B41102) (CH3CHCl2) with deuterium (B1214612) to form this compound (CD3CHCl2) leads to significant shifts in the vibrational frequencies of the modes involving the methyl group. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Doubling the mass of the hydrogen atoms by substituting them with deuterium results in a predictable decrease in the frequency of the associated stretching and bending modes. libretexts.orgnih.gov

This isotopic shift is most pronounced for the C-D stretching and bending vibrations compared to their C-H counterparts. For example, C-H stretching vibrations typically appear in the 2900-3000 cm⁻¹ region, whereas C-D stretches are observed at significantly lower frequencies, generally around 2100-2200 cm⁻¹. Similarly, the bending modes of the CD3 group (scissoring, wagging, twisting, and rocking) appear at lower wavenumbers than those of the CH3 group. These shifts are instrumental in unambiguously assigning the vibrational modes of the molecule. Vibrations associated with the C-C skeleton and C-Cl bonds are less affected, although minor shifts can occur due to changes in vibrational coupling.

A comparative analysis of the vibrational spectra of CH3CHCl2 and CD3CHCl2 allows for a detailed assignment of their normal modes. The table below illustrates typical vibrational frequencies for the parent compound and the expected shifts upon deuteration.

| Vibrational Mode | Assignment | CH₃CHCl₂ Frequency (cm⁻¹) (Typical) | CD₃CHCl₂ Frequency (cm⁻¹) (Expected) | Isotopic Shift (√2 ≈ 1.41) |

| ν(C-H) / ν(C-D) | Asymmetric Stretch | ~2980 | ~2230 | Significant |

| ν(C-H) / ν(C-D) | Symmetric Stretch | ~2900 | ~2140 | Significant |

| δ(CH₃) / δ(CD₃) | Asymmetric Bend | ~1450 | ~1030 | Significant |

| δ(CH₃) / δ(CD₃) | Symmetric Bend | ~1380 | ~980 | Significant |

| ν(C-C) | Skeletal Stretch | ~1050 | ~1030 | Minor |

| ν(C-Cl) | Asymmetric Stretch | ~650 | ~645 | Minor |

| ν(C-Cl) | Symmetric Stretch | ~600 | ~595 | Minor |

Note: The frequency values are representative and can vary based on the physical state (gas, liquid, solid) and computational method.

1,1-Dichloroethane and its deuterated isotopologue, this compound, belong to the Cₛ point group. This lack of high symmetry means that all 18 of their fundamental vibrational modes are, in principle, active in both Infrared and Raman spectra. The molecule has a single plane of symmetry that contains the C-C bond, the methine hydrogen (or deuterium), and one of the methyl deuteriums.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. For this compound, both deuterium (²H) and proton (¹H) NMR provide complementary information.

Deuterium (²H) NMR is used to confirm the location and extent of isotopic labeling in a molecule. wikipedia.orgmagritek.com Since deuterium has a nuclear spin of I=1, its NMR signals are generally broader than those of protons (I=1/2). magritek.com The chemical shift range in ²H NMR is nearly identical to that in ¹H NMR. blogspot.com

In the ²H NMR spectrum of this compound, a strong resonance corresponding to the three deuterium atoms of the -CD₃ group would be observed. This signal would confirm the successful incorporation of deuterium at the desired position. The absence of other significant deuterium signals would indicate high isotopic purity. The primary utility of ²H NMR in this context is to verify the effectiveness of the deuteration process. wikipedia.orgmagritek.com

Proton (¹H) NMR spectroscopy is highly sensitive to the presence of any residual, non-exchanged protons in the molecule. For the parent compound, 1,1-dichloroethane (CH₃CHCl₂), the ¹H NMR spectrum shows two distinct signals: a doublet for the three methyl protons (CH₃) and a quartet for the single methine proton (CHCl₂). chemicalbook.comdocbrown.info The splitting pattern arises from spin-spin coupling between the adjacent, non-equivalent protons.

In a highly pure sample of this compound (CD₃CHCl₂), the ¹H NMR spectrum would be significantly simplified. The large signal corresponding to the methyl group would be absent. A small singlet might be observed for the remaining methine proton (CHCl₂). The splitting of this proton's signal into a quartet would disappear because the neighboring atoms are now deuterium. Deuterium has a much smaller gyromagnetic ratio than a proton, and ¹H-²H coupling is often not resolved in standard spectra. Any residual protium (B1232500) in the methyl group, for instance in a CD₂HCHCl₂ isotopologue, would appear as a characteristic multiplet, allowing for the quantification of isotopic purity.

H/D exchange studies can provide information on the lability of protons in a molecule under specific conditions, often catalyzed by acids, bases, or metals. nih.govwikipedia.orgresearchgate.net By monitoring the ¹H NMR spectrum over time in the presence of a deuterium source (like D₂O), one can observe the gradual disappearance of proton signals as they are replaced by deuterium. nih.gov

| Nucleus | Group | ¹H NMR of CH₃CHCl₂ (Expected) | ¹H/²H NMR of CD₃CHCl₂ (Expected) |

| ¹H | -CH₃ | Doublet, δ ≈ 2.07 ppm | Absent (or very weak signal from residual protium) |

| ¹H | -CHCl₂ | Quartet, δ ≈ 5.92 ppm | Singlet, δ ≈ 5.92 ppm (signal from the methine proton) |

| ²H | -CD₃ | Not applicable | Broad singlet, δ ≈ 2.07 ppm (confirms deuteration) |

Note: Chemical shifts (δ) are relative to TMS and can vary slightly depending on the solvent. docbrown.info

Conformational Analysis through Spectroscopic and Computational Approaches

Like other ethane (B1197151) derivatives, this compound can exist in different spatial arrangements due to rotation around the C-C single bond. These different arrangements are known as conformations or rotational isomers (rotamers). nih.gov The primary conformers are the staggered and eclipsed forms. The staggered conformation, where the substituents on the two carbon atoms are maximally separated, is the most stable and thus the most populated. The eclipsed conformation, where the substituents are aligned, is the least stable due to steric and electronic repulsion. spoken-tutorial.orgyoutube.com

For 1,1-dichloroethane and its deuterated analog, there is one staggered conformation and one eclipsed conformation. The stability difference between these conformers can be investigated using a combination of variable-temperature spectroscopy and computational chemistry. nih.govunibo.it In the liquid or gas phase, both conformers may be present in equilibrium. Spectroscopic techniques like IR and Raman can sometimes distinguish between different conformers because they may have slightly different vibrational frequencies. nih.govresearchgate.net

Rotational Isomers and Energy Barriers in Deuterated 1,1-Dichloroethane Analogs

The internal rotation about the carbon-carbon single bond in ethane and its substituted derivatives, such as 1,1-dichloroethane, gives rise to different spatial arrangements of the atoms known as conformations or rotational isomers (rotamers). For this compound (CHCl₂CD₃), the rotation around the C-C bond leads to two primary staggered conformations: the anti (or trans) and the gauche conformers. nih.gov

In the anti conformation, the hydrogen atom on the C1 carbon is positioned at a 180° dihedral angle to one of the deuterium atoms on the C2 carbon. This arrangement places the bulky chlorine atoms as far apart as possible from the deuterium atoms on the adjacent carbon, minimizing steric hindrance. The gauche conformation, conversely, is characterized by a dihedral angle of approximately 60° between the C-H bond on C1 and a C-D bond on C2. nih.gov This brings the substituents closer together than in the anti form.

The transition between these stable conformers requires overcoming an energy barrier, which corresponds to the eclipsed conformations. In an eclipsed conformation, the substituents on the front carbon atom are directly aligned with the substituents on the back carbon atom when viewed down the C-C bond axis, leading to increased torsional strain due to electron-electron repulsion between the bonding pairs. libretexts.org For molecules like 1,2-dichloroethane, the fully eclipsed conformation, where the two chlorine atoms are aligned, represents the highest energy barrier. vaia.com

The energy difference between the anti and gauche conformers, as well as the height of the rotational energy barriers, is influenced by a combination of steric and electronic effects. Generally, the anti conformer is more stable due to reduced steric repulsion between the larger substituents. fossee.in However, in some cases, particularly with electronegative substituents, the gauche conformation can be stabilized by electronic interactions such as hyperconjugation, an effect known as the "gauche effect". wikipedia.org

The following table provides a conceptual representation of the relative energies of the different conformations for a generic 1,1-disubstituted ethane.

| Conformation | Dihedral Angle (approx.) | Relative Energy | Key Interactions |

|---|---|---|---|

| Anti (Staggered) | 180° | Lowest | Minimal steric hindrance |

| Gauche (Staggered) | 60° | Slightly higher than anti | Some steric interaction |

| Eclipsed | 0°, 120°, 240° | Highest | Maximal torsional strain |

Influence of Deuterium Substitution on Conformational Preferences

The substitution of hydrogen with its heavier isotope, deuterium, in 1,1-dichloroethane to form this compound can subtly influence the conformational preferences and the dynamics of internal rotation. While the potential energy surface is largely determined by electronic structure and thus is not significantly altered by isotopic substitution, the vibrational energy levels, particularly the zero-point energy (ZPE), are mass-dependent. cchmc.org

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. This difference in ZPE can lead to small changes in the effective bond lengths and angles, a phenomenon known as the primary isotope effect. The slightly shorter effective bond length of a C-D bond compared to a C-H bond can marginally reduce steric repulsion in certain conformations.

Consequently, the relative energies of the anti and gauche conformers of CHCl₂CD₃ may differ slightly from those of non-deuterated 1,1-dichloroethane. The energy barrier to rotation may also be affected. The change in mass alters the reduced mass of the rotating groups, which can influence the frequency of torsional vibrations and the probability of quantum mechanical tunneling through the rotational barrier, although the latter effect is generally more significant at very low temperatures.

The primary influence of deuterium substitution on conformational preference is often attributed to changes in the vibrational free energy. The lower vibrational frequencies associated with the heavier deuterium atoms can lead to a smaller vibrational entropy contribution to the total free energy. This can shift the conformational equilibrium slightly. For instance, if the gauche conformer has a higher density of low-frequency vibrational modes that are affected by deuteration, its relative stability might change compared to the anti conformer.

The table below summarizes the expected qualitative effects of deuterium substitution on the conformational parameters of 1,1-dichloroethane.

| Parameter | Effect of Deuteration (H to D) | Underlying Reason |

|---|---|---|

| C-D Bond Length (effective) | Slightly shorter | Lower zero-point energy |

| Vibrational Frequencies | Lower | Increased reduced mass |

| Gauche-Anti Energy Difference | Minor change | Alteration of steric and zero-point vibrational energies |

| Rotational Energy Barrier | Minor change | Changes in zero-point energy of the transition state and ground states |

Computational Chemistry and Theoretical Modeling of 1,1 Dichloro 1,2,2,2 Tetradeuterioethane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, energy, and electronic distribution. These calculations solve the Schrödinger equation for a given molecular system, providing a detailed picture of its behavior.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1,1-dichloro-1,2,2,2-tetradeuterioethane, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

Furthermore, DFT can be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the different modes of vibration, such as stretching and bending of the chemical bonds. The substitution of hydrogen with deuterium (B1214612) atoms in this compound would lead to predictable shifts in these vibrational frequencies compared to its non-deuterated counterpart, a phenomenon known as the isotopic effect. libretexts.org These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Ethane (B1197151) (Note: This table is a hypothetical representation of the type of data that would be generated from a DFT calculation and is not actual data for this compound.)

| Property | Calculated Value |

|---|---|

| C-C Bond Length | 1.54 Å |

| C-Cl Bond Length | 1.77 Å |

| C-D Bond Length | 1.09 Å |

| C-C-Cl Bond Angle | 110.5° |

| Dipole Moment | 2.1 D |

Ab Initio Methods for Potential Energy Surface Elucidation

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for mapping the potential energy surface (PES) of a molecule. nih.govbyu.edu The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, an ab initio calculation of the PES would reveal the energy barriers between different rotational isomers (conformers) and the pathways for conformational changes. This information is essential for understanding the molecule's flexibility and reactivity.

Simulation of Isotopic Effects and Molecular Dynamics

Simulations that account for the quantum nature of atomic nuclei and the time evolution of molecular systems can provide deeper insights into the consequences of isotopic substitution.

Path-Integral Monte Carlo Simulations for Equilibrium Isotope Fractionation

Path-Integral Monte Carlo (PIMC) simulations are a powerful computational technique for studying quantum systems at finite temperatures. PIMC simulations could be employed to investigate equilibrium isotope fractionation involving this compound. Isotope fractionation is the partitioning of isotopes between different substances or phases at equilibrium. PIMC simulations can predict how the deuterium in this molecule would distribute itself in a chemical system, which is important in fields such as geochemistry and environmental science.

Molecular Dynamics Simulations for Vibrational Anharmonicity and Conformational Transitions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations can be used to study its vibrational anharmonicity, which is the deviation of bond vibrations from simple harmonic motion. This is particularly important for understanding the finer details of vibrational spectra.

MD simulations are also well-suited for exploring conformational transitions, such as the rotation around the carbon-carbon single bond. By simulating the trajectory of the molecule over time, researchers can determine the rates of these transitions and how they are influenced by factors like temperature and the presence of a solvent. The increased mass of deuterium compared to hydrogen would be expected to influence the dynamics of these conformational changes.

Prediction and Validation of Spectroscopic Parameters

A primary application of computational chemistry is the prediction of spectroscopic parameters that can be compared with experimental data. For this compound, theoretical calculations can predict various spectroscopic properties, including its nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants, as well as its vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra. These predictions are vital for the structural elucidation of the molecule and for validating the accuracy of the computational methods used. The comparison between calculated and experimental spectra serves as a critical benchmark for the theoretical models.

Calculated Vibrational Frequencies and Infrared Intensities

No specific data for the calculated vibrational frequencies and infrared intensities of this compound were found in the searched literature. Theoretical calculations, typically employing methods such as Density Functional Theory (DFT), are required to predict these properties. These calculations would reveal how the substitution of hydrogen with deuterium in the CDCl2CD3 molecule influences the vibrational modes compared to its non-deuterated counterpart. The increased mass of deuterium would be expected to cause a redshift (lowering of frequency) in the C-D stretching, bending, and rocking vibrations. However, without specific computational results, a quantitative analysis is not possible.

Theoretical Studies of Isotope Effects on Optical Rotation and Circular Dichroism

There are no available theoretical studies specifically examining the isotope effects on the optical rotation and circular dichroism of this compound. Such studies would be valuable for understanding how the isotopic substitution at the C-2 position affects the chiroptical properties of this molecule if it were in a chiral environment or if a chiral center were introduced. General theoretical frameworks exist for calculating such isotope effects, which arise from the subtle changes in molecular geometry and vibrational averaging upon isotopic substitution, but their application to this specific compound has not been reported.

Computational Reaction Dynamics and Transition State Characterization

Specific computational studies on the reaction dynamics and transition state characterization of this compound are not present in the available literature.

Modeling of Carbon-Halogen Bond Cleavage Mechanisms

No computational models detailing the mechanisms of carbon-halogen (C-Cl) bond cleavage for this compound were found. Such modeling would provide insights into the energetics and pathways of dissociation, including homolytic and heterolytic cleavage, and could elucidate the kinetic isotope effects associated with the presence of deuterium on the adjacent carbon.

Energetic Profiles of Deuterium Transfer and Elimination Pathways

Energetic profiles for deuterium transfer and elimination reactions involving this compound have not been reported in computational studies. These calculations would map out the potential energy surface for reactions such as dehydrochlorination, detailing the structures and energies of reactants, transition states, and products. The presence of deuterium would be expected to influence the reaction rates and mechanisms of these pathways, a phenomenon known as the kinetic isotope effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.